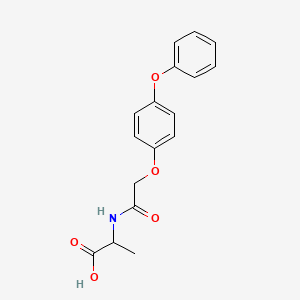
2-(2-(4-Phenoxyphenoxy)acetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various acetamido propanoic acid derivatives has been explored in several studies. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was achieved and tested as an insect growth regulator, with its structure confirmed using spectroscopic techniques such as FT-IR, NMR, and ESI-MS . Similarly, the synthesis of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid involved the use of azlactone of 5-chlorovanillin, with its structure confirmed by X-ray crystallography and NMR . Enantiomers of methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate were synthesized using a coupling reagent, and their structures were characterized by various spectroscopic methods . The synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides was performed using 3-fluoro-4-cyanophenol as the primary compound . Additionally, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was reported, aimed at improving the chemical stability and liposolubility of danshensu .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied. X-ray crystallography provided insights into the crystal structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, revealing an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . Density functional theory (DFT) was used to calculate molecular geometry and vibrational frequencies for the ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, and the natural bond orbital (NBO) analysis was employed to study intramolecular charge transfer interactions . The molecular structure of synthesized compounds was also confirmed by calculating 1H and 13C NMR spectra using DFT/B3LYP methods .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various analyses. The HOMO-LUMO energies were calculated to describe global reactivity descriptors, which are crucial in explaining the bioactivity of compounds . The synthesized compounds were also tested for their biological activity, such as the insect growth regulatory effects of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using different spectroscopic techniques. FT-IR, NMR, and mass spectrometry were commonly used to confirm the structures and properties of the synthesized compounds . The solubility and stability of these compounds in different phases were also evaluated, with some studies using the integral equation formalism polarization continuum model (IEF-PCM) of the DFT method . Additionally, the Autodock software tool was utilized to study the binding interactions between ligand and receptor proteins .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as propanoic acid derivatives, have been found to exhibit antimicrobial properties .
Mode of Action
Propanoic acid and its derivatives are known to act as antimicrobial agents, inhibiting the growth of bacteria and fungi .
Biochemical Pathways
Propanoic acid, a structurally similar compound, typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
Based on its structural similarity to propanoic acid, it may exhibit antimicrobial properties, inhibiting the growth of bacteria and fungi .
Propriétés
IUPAC Name |
2-[[2-(4-phenoxyphenoxy)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-12(17(20)21)18-16(19)11-22-13-7-9-15(10-8-13)23-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUYTKZINNWPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3005231.png)
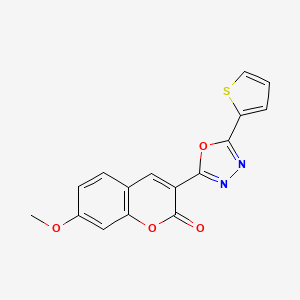

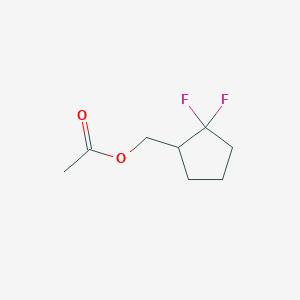
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3005238.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate](/img/structure/B3005244.png)
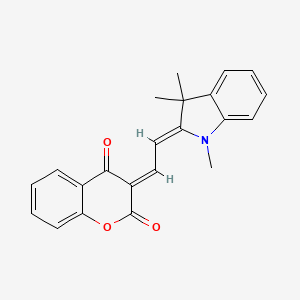
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)
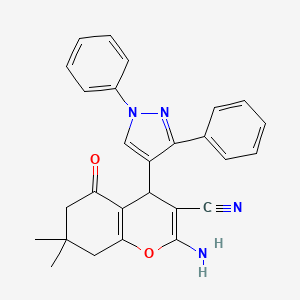
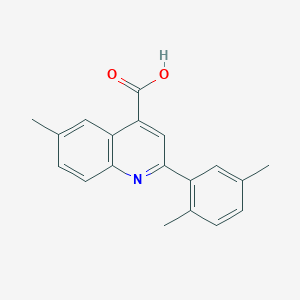
methanone](/img/structure/B3005249.png)
![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)
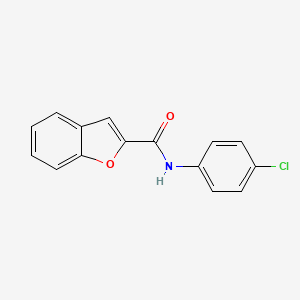
![2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone](/img/structure/B3005254.png)